molecular formula C10H22ClNO2 B2484717 3-Aminodecanoic acid hydrochloride CAS No. 2093859-35-7

3-Aminodecanoic acid hydrochloride

Cat. No.: B2484717
CAS No.: 2093859-35-7
M. Wt: 223.74
InChI Key: YPENOVXQJQMNTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminodecanoic acid hydrochloride can be achieved through several methods. One of the oldest methods involves the α-bromination of a carboxylic acid by treatment with bromine (Br2) and phosphorus tribromide (PBr3), followed by substitution with ammonia to yield the α-amino acid . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Hydrolysis and decarboxylation then yield the α-amino acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored in an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Aminodecanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions typically result in the formation of amides .

Scientific Research Applications

3-Aminodecanoic acid hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Aminocaproic acid: Similar in structure but with a shorter carbon chain.

    ε-Aminocaproic acid: Another name for 6-Aminocaproic acid, commonly used in medical applications.

    Aminocaproic acid: Used as an antifibrinolytic agent in medicine.

Uniqueness

3-Aminodecanoic acid hydrochloride is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

3-aminodecanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPENOVXQJQMNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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